molecular formula C17H17N3O3S B2496827 5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034379-17-2

5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2496827
CAS No.: 2034379-17-2
M. Wt: 343.4
InChI Key: CJIUSPQXNTVJSW-UHFFFAOYSA-N
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Description

5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide is a chemical compound with the CAS Registry Number 2034379-17-2 . It has a molecular formula of C17H17N3O3S and a molecular weight of 343.4 g/mol . This small molecule features a complex structure that incorporates both a pyrrolo[2,3-c]pyridinone moiety and a 5-acetylthiophene-2-carboxamide group, contributing to its unique physicochemical properties . The compound is characterized by a topological polar surface area of 99.6 Ų and a calculated XLogP of 1.6, which can inform researchers about its solubility and permeability . While specific biological data for this exact molecule is limited in the public domain, its structural framework is related to heterocyclic compounds that are of significant interest in medicinal chemistry. For instance, molecules containing the pyrrolo[2,3-c]pyridinone scaffold have been investigated as potent inhibitors for various biological targets, such as the Bromodomain and Extra-Terminal (BET) family of proteins, which are relevant in oncology and inflammation research . This compound is offered for research purposes to support chemical biology and drug discovery efforts. It is available in various quantities for laboratory use . This product is intended For Research Use Only and is not for use in diagnostic procedures or human consumption. Researchers should handle this and all laboratory chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-acetyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11(21)13-3-4-14(24-13)16(22)18-7-10-20-9-6-12-5-8-19(2)15(12)17(20)23/h3-6,8-9H,7,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIUSPQXNTVJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide involves multiple steps. One common synthetic route begins with the acetylation of thiophene-2-carboxylic acid. The resulting intermediate is then coupled with a pyrrolopyridinone derivative through amide bond formation, typically facilitated by coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC).

Industrial Production Methods

Industrial production may involve large-scale batch reactions under controlled conditions. Purification processes include recrystallization, chromatography, and possibly vacuum distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring can undergo oxidation, potentially forming sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the pyrrolopyridinone moiety may yield a variety of hydrogenated products.

  • Substitution: : The acetyl group may be substituted via nucleophilic attack, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) for selective oxidation.

  • Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The primary products depend on the specific reactions but may include oxidized thiophene derivatives, hydrogenated pyrrolopyridinones, and various substituted amides.

Scientific Research Applications

Cancer Therapy

Mechanism of Action
The compound has been identified as a potent inhibitor of bromodomain and extraterminal (BET) proteins, which play a critical role in the regulation of gene expression related to cancer progression. Inhibition of these proteins can lead to reduced proliferation of cancer cells and induction of apoptosis.

Case Studies
Recent studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study showed that the compound inhibited the growth of human leukemia cells at nanomolar concentrations, suggesting its potential as a therapeutic agent in hematological malignancies .

Anti-inflammatory Properties

Inhibitory Effects on Enzymes
Research indicates that 5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound could reduce the production of inflammatory mediators such as leukotrienes.

Molecular Docking Studies
In silico molecular docking studies have further supported its potential as a 5-LOX inhibitor, with binding affinities indicating strong interactions with the active site of the enzyme . These findings highlight its promise for developing anti-inflammatory drugs.

Molecular Probes in Biological Research

Applications in Drug Discovery
Due to its unique structural features, this compound serves as a valuable molecular probe in drug discovery processes. Its ability to interact with specific protein targets allows researchers to explore new pathways for drug development.

Biological Activity Profiling
Studies utilizing this compound have been instrumental in profiling biological activities related to various cellular pathways. For example, it has been used to investigate mechanisms underlying cell signaling and gene regulation in response to therapeutic agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of compounds like this compound. Researchers are actively exploring modifications to enhance potency against specific targets while minimizing off-target effects.

Modification Effect on Activity Reference
Methylation at N-positionIncreased potency against BET proteins
Alkyl substitutionsEnhanced solubility and bioavailability
Alterations in thiophene ringImproved selectivity for cancer cell lines

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through binding interactions. The ethyl chain and carboxamide groups facilitate these interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., acetyl, cyano) in thiazolopyrimidines correlate with improved antimicrobial activity . The target compound’s acetyl-thiophene moiety may similarly enhance potency.
  • Synthetic Efficiency : Microwave methods reduced reaction times by ~50% for thiazolopyrimidines , suggesting applicability to the target compound’s synthesis.

Q & A

Q. What are the critical steps in synthesizing 5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide?

  • Methodological Answer : Synthesis typically involves:
  • Pyrrolopyridin Core Formation : Cyclization of substituted pyridine precursors under acidic or basic conditions, as seen in analogous pyrrolopyrimidine syntheses .
  • Ethyl Linkage Introduction : Nucleophilic substitution or reductive amination to attach the ethyl group to the pyrrolopyridin nitrogen .
  • Thiophene Carboxamide Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the ethylamine intermediate and 5-acetylthiophene-2-carboxylic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .

Q. How is the compound’s purity and structural integrity validated experimentally?

  • Methodological Answer :
  • HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) .
  • NMR : 1^1H/13^13C NMR to confirm acetyl (δ ~2.5 ppm, singlet), thiophene (δ ~7.0–7.5 ppm), and pyrrolopyridin protons (δ ~6.5–8.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., ~80° between fused rings), as demonstrated in thiazolopyrimidine analogs .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the pyrrolo[2,3-c]pyridin moiety during synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for cyclization steps (e.g., B3LYP/6-31G* basis set) .
  • Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) identify low-energy pathways for ring closure and substituent addition .
  • Solvent Effects : COSMO-RS models predict solvation effects on reaction yields, critical for polar aprotic solvents (e.g., DMF) .

Q. How can contradictory NMR data from dynamic rotational isomerism be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Cooling to –40°C slows rotation, splitting peaks (e.g., ethylenic protons) to reveal distinct conformers .
  • 2D NOESY : Identifies spatial proximity between protons (e.g., acetyl methyl and pyrrolopyridin H-5) to confirm dominant rotamers .
  • DFT-MD Simulations : Molecular dynamics (10 ps trajectories) model rotational barriers, correlating with experimental line-shape analysis .

Q. What strategies optimize the yield of ethyl linkage formation between pyrrolopyridin and thiophene moieties?

  • Methodological Answer :
  • Catalytic Systems : Pd-mediated Buchwald-Hartwig coupling for C-N bond formation (yields ~70–85%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves yields (~15% increase) via controlled dielectric heating .
  • Contradictory Evidence : While uses carbodiimide coupling (90% yield), reports acetic acid/acetic anhydride reflux (78% yield), suggesting solvent polarity and temperature trade-offs .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar compounds?

  • Methodological Answer :
  • Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies enantiotropic or monotropic transitions (e.g., mp variations in thiophene derivatives ).
  • Crystallization Solvent Study : Ethanol vs. ethyl acetate recrystallization alters crystal packing, as shown in thiazolopyrimidine analogs (mp shifts by 5–10°C) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

  • Methodological Answer :
  • Kinetic Assays : Fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC50_{50} determination .
  • Docking Studies : AutoDock Vina predicts binding poses to kinase or protease active sites, prioritized for validation .
  • SAR Parallels : Compare with pyrrolopyrimidine inhibitors (e.g., compounds) to guide target selection .

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